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molecular formula C11H10ClN3O2 B8517584 2-Chloro-4-(4-methoxy-phenoxy)-pyrimidin-5-ylamine

2-Chloro-4-(4-methoxy-phenoxy)-pyrimidin-5-ylamine

Cat. No. B8517584
M. Wt: 251.67 g/mol
InChI Key: WVNBEWGPWIMLBZ-UHFFFAOYSA-N
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Patent
US08513271B2

Procedure details

To a stirred solution of Compound 1b (7.72 g; 27.4 mmol) in a mixture of glacial acetic acid (60 mL) and MeOH (120 mL) was added zinc dust (5.38 g; 82.2 mol) in portions at ambient temperature. The reaction mixture was stirred at room temperature for 20 h. The resultant mixture was filtered through a microglass filter and the filtrate was neutralized to pH 7 with 2 N KOH(aq). The mixture was partitioned between CH2Cl2 and H2O. The organic phase was washed sequentially with H2O and brine, and dried over Na2SO4. The mixture was filtered and the solvent was removed under reduced pressure to give the crude material. The crude material was purified by flash column chromatography (SiO2), eluting with a heptane-EtOAc gradient to afford Compound 1c (5.52 g; 80% yield) as an orange-red solid. 1H-NMR (400 MHz, CDCl3): δ 7.94 (s, 1H), 7.12-7.14 (m, 2H), 6.95-6.97 (m, 2H), 3.85 (s, 3H); MS: m/z 252.0 (M+H)+.
Name
Compound 1b
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
5.38 g
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[C:5]([N+:17]([O-])=O)=[CH:4][N:3]=1.C(O)(=O)C>[Zn].CO>[Cl:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[C:5]([NH2:17])=[CH:4][N:3]=1

Inputs

Step One
Name
Compound 1b
Quantity
7.72 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)OC1=CC=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.38 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through a microglass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between CH2Cl2 and H2O
WASH
Type
WASH
Details
The organic phase was washed sequentially with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with a heptane-EtOAc gradient

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC1=CC=C(C=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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